![molecular formula C11H9ClN2O B2859273 (E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime CAS No. 774593-85-0](/img/structure/B2859273.png)
(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime typically involves the reaction of 7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps would be optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of the corresponding nitroso compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. Oximes are known to exhibit a range of biological properties, including antimicrobial, antiviral, and anticancer activities. Research is ongoing to explore the specific biological effects of this compound.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Oximes have been studied as antidotes for organophosphate poisoning and as potential treatments for neurodegenerative diseases.
Industry
In industry, this compound can be used in the development of new materials and as a precursor for the synthesis of various industrial chemicals. Its reactivity and versatility make it a valuable compound for industrial applications.
Mechanism of Action
The mechanism of action of (E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one: The parent compound without the oxime group.
7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one nitroso: The oxidized form of the oxime.
7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one amine: The reduced form of the oxime.
Uniqueness
(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. The oxime group enhances the compound’s reactivity and allows for the formation of various derivatives. Additionally, the presence of the chlorine atom provides opportunities for further functionalization through substitution reactions.
Properties
IUPAC Name |
(NE)-N-(7-chloro-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-1-3-9-8(5-6)7-2-4-10(14-15)11(7)13-9/h1,3,5,13,15H,2,4H2/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQUKMZNYSQIRO-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=C1C3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
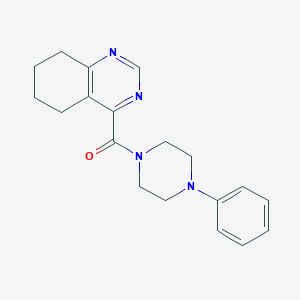
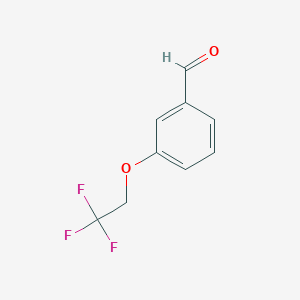
![1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859196.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2859197.png)
![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)
![Spiro[2.5]octan-4-one](/img/structure/B2859199.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2859201.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol](/img/structure/B2859202.png)
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2859205.png)
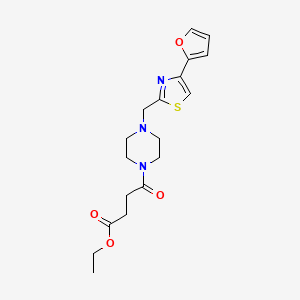
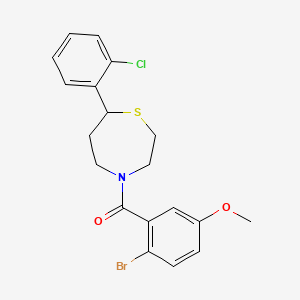
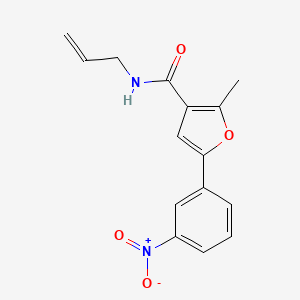
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2859212.png)
![3-(4-fluorophenyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859213.png)
